S-Nitroso-N-heptanoyl-D,L-penicillamine
CAS No.: 225234-00-4
VCID: VC0015808
Molecular Formula: C12H22N2O4S
Molecular Weight: 290.38 g/mol
* For research use only. Not for human or veterinary use.
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Description | S-Nitroso-N-heptanoyl-D,L-penicillamine is a chemical compound that belongs to a class of N-substituted analogs of S-nitroso-N-acetyl-D,L-penicillamine (SNAP) . These analogs, including S-Nitroso-N-heptanoyl-D,L-penicillamine, are investigated for their potential to influence the chemical stability and vascular action duration of S-nitrosothiols . Spectrophotometric analysis has been used to study these compounds, with findings indicating that the valeryl analog (SNVP) exhibits the most stability in solution . Research has shown that S-nitroso-N-heptanoyl-D,L-penicillamine, along with other SNAP analogs, is affected by substances like Cu(II) and cysteine, which accelerate its decomposition . Conversely, neocuproine, a Cu(I) chelator, can slow down the decomposition of S-nitroso-N-heptanoyl-D,L-penicillamine . Studies involving SNAP analogs confirm the generation of nitric oxide (NO) from these compounds . The increased lipophilicity of SNAP analogs, due to longer side chains, may facilitate their retention in endothelium-denuded vessels, leading to prolonged vasodilation because of the slow release of NO within the tissue . Other similar compounds include S-nitroso-N-valeryl-D,L-penicillamine and fructose-1-S-nitroso-N-acetyl-D,L-penicillamine . Researchers synthesize these compounds through acylation of D,L-penicillamine followed by S-nitrosation . |
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CAS No. | 225234-00-4 |
Product Name | S-Nitroso-N-heptanoyl-D,L-penicillamine |
Molecular Formula | C12H22N2O4S |
Molecular Weight | 290.38 g/mol |
IUPAC Name | 2-(heptanoylamino)-3-methyl-3-nitrososulfanylbutanoic acid |
Standard InChI | InChI=1S/C12H22N2O4S/c1-4-5-6-7-8-9(15)13-10(11(16)17)12(2,3)19-14-18/h10H,4-8H2,1-3H3,(H,13,15)(H,16,17) |
Standard InChIKey | HBOOWOBHDQOPRF-UHFFFAOYSA-N |
SMILES | CCCCCCC(=O)NC(C(=O)O)C(C)(C)SN=O |
Canonical SMILES | CCCCCCC(=O)NC(C(=O)O)C(C)(C)SN=O |
Synonyms | SNHP; 3-(Nitrosothio)-N-(1-oxoheptyl)valine; |
PubChem Compound | 5057706 |
Last Modified | Feb 18 2024 |
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